6-Pentyl-2H-pyran-2-one

説明

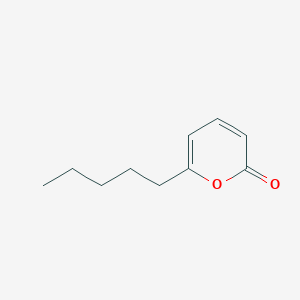

Structure

2D Structure

特性

IUPAC Name |

6-pentylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUFTTLGOUBZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047589 | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in fats; insoluble in water | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.009 | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27593-23-3 | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-pentyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotechnological Production of 6 Pentyl 2h Pyran 2 One

Factors Influencing 6-Pentyl-2H-pyran-2-one Biosynthesis in Fungi

The production of this compound by fungi is not constant and can be significantly influenced by various environmental and nutritional factors. nih.govresearchgate.netresearchgate.net

Impact of Culture Medium Composition (e.g., Carbon-to-Nitrogen Ratio)

The composition of the culture medium plays a crucial role in regulating the biosynthesis of this compound. scispace.com Trichoderma species can produce this compound on a variety of solid and liquid media. frontiersin.orgnih.gov The choice of carbon and nitrogen sources, and particularly their ratio (C/N ratio), can have a profound effect on the yield of the final product. researchgate.net For instance, the production of this compound by T. atroviride was found to be more abundant when grown on Potato Dextrose Agar (PDA) compared to Murashige and Skoog (MS) medium. scispace.com

The C/N ratio is a well-established factor influencing secondary metabolite production in fungi. In the context of producing other microbial compounds like polyhydroxyalkanoates (PHA), a higher C/N ratio, indicating nitrogen-deficient conditions, generally leads to higher accumulation rates. eeer.org While specific studies detailing the precise optimal C/N ratio for this compound production are needed, the principle that nutrient balance affects secondary metabolism is highly relevant. Varying the nitrogen source has been shown to affect the quantity of the lactone produced by T. viride, although it did not significantly alter the characteristic aroma. researchgate.net This indicates that while the presence of specific nutrients is important, their relative abundance is a key regulatory factor.

Table 1: Investigated Biosynthetic Precursors for this compound

| Precursor | Fungus | Key Findings | Reference |

|---|---|---|---|

| [U-¹⁴C]Linoleic Acid | Trichoderma harzianum, T. viride | Incorporated into this compound, suggesting it is a precursor. | nih.gov |

| [5-¹⁴C]Sodium Mevalonate | Trichoderma harzianum, T. viride | Incorporated into this compound, likely after degradation to acetate. | nih.gov |

| [1-¹⁴C]Linoleic Acid | Trichoderma harzianum, T. viride | No incorporation detected, supporting the hypothesis of β-oxidation. | nih.gov |

Regulatory Effects of Environmental Conditions (e.g., Temperature)

The growth of Trichoderma species and their production of this compound (6-PP) are influenced by environmental factors, including temperature. While specific studies focusing solely on the effect of temperature on 6-PP production are not extensively detailed in the provided results, it is established that Trichoderma species exhibit satisfactory growth under a range of temperature conditions. dntb.gov.ua This suggests that temperature is a critical parameter for optimizing both fungal biomass and, consequently, the yield of its secondary metabolites. For instance, one study noted that the optimal temperature for fermentation to produce 6-PP was 28°C. researchgate.net Another study conducted fermentation at 25°C for 14-21 days to achieve production. These variations indicate that the ideal temperature can be strain- and species-specific, and likely interacts with other factors such as the growth medium and aeration. Further research is needed to fully elucidate the direct regulatory impact of temperature on the biosynthetic pathways of 6-PP.

Strategies for Overcoming End-Product Inhibition and Enhancing Yield

A significant challenge in the fermentative production of this compound is end-product inhibition, where the accumulation of the compound to a certain concentration hinders further production. researchgate.netresearchgate.net For example, in one study with Trichoderma viride, the concentration of 6-PP reached a maximum of 90–110 ppm after 120 hours of fermentation, at which point it became inhibitory. researchgate.net Another strain of T. viride showed sensitivity to 6-PP concentrations exceeding 300 mg/L, which inhibited mycelial growth. nih.gov

Adsorbent Resins: The use of adsorbent resins like Amberlite XAD-2 has proven effective. researchgate.net Adding this resin at the beginning of the fermentation process successfully overcomes product inhibition, leading to a significant increase in the yield of 6-PP. researchgate.net

Pervaporation: This membrane-based separation technique can be directly coupled to the fermenter to continuously remove 6-PP from the culture medium. researchgate.net This method not only separates the product but also alleviates the inhibitory effect on the fungus. researchgate.net

Forced Aeration in Solid-State Fermentation: A large amount of 6-PP can be produced by Trichoderma asperellum using a solid-state fermentation system with forced aeration, a method suitable for commercial production. mdpi.com

Strain Selection and Optimization of Fermentation Conditions: The choice of the fungal strain and the fermentation method (surface vs. submerged culture) significantly impacts the final concentration of 6-PP. researchgate.net For instance, Trichoderma harzianum produced a maximum of 455 mg/l in surface culture and 167 mg/l in submerged culture. researchgate.net

Inter- and Intra-species Variability in this compound Production by Trichoderma

The ability to produce this compound varies considerably among different species of Trichoderma and even between different strains of the same species. researchgate.netfrontiersin.org

Screening of various Trichoderma species has revealed significant differences in their capacity to synthesize 6-PP. researchgate.netfrontiersin.org Trichoderma atroviride is consistently identified as one of the most efficient producers. dntb.gov.uaresearchgate.netfrontiersin.org Other species like T. viridescens, T. hamatum, and T. citrinoviride are considered moderate producers. researchgate.net In contrast, some species, including T. koningii, T. harzianum, and T. virens, have shown little to no production of 6-PP on certain media. researchgate.net However, it's important to note that production by T. harzianum and T. koningii may be strain-specific, as other studies have reported its production by these species. nih.gov

A study comparing eight Trichoderma species found that T. atroviride produced the largest amount of 6-PP, followed by T. guizhouense and T. harzianum, while T. pleuroticola produced the lowest amount. frontiersin.org

Even within a single species, the accumulation of 6-PP can differ dramatically between strains. researchgate.netnih.gov For example, within T. atroviride, the production of 6-PP varied from 33.4 µg per culture for strain AN212 to 1,426 µg per culture for strain AN35. researchgate.net This highlights the importance of strain selection for maximizing the biotechnological production of this compound. Similarly, a screening of 77 Trichoderma isolates across eight species demonstrated this intra- and interspecies variability. researchgate.net

Industrial-Scale Production Methodologies for this compound (Fermentation-Based)

The industrial production of this compound primarily relies on fermentation processes. biorxiv.orggoogle.com The choice of fermentation technique is crucial for achieving economically viable yields. Both submerged and surface culture methods have been explored, with surface culture sometimes yielding higher concentrations. researchgate.net

Solid-state fermentation (SSF) presents a promising alternative for large-scale production. researchgate.netmdpi.com One study reported that SSF resulted in a 6-PP production 80 times higher than that found in liquid culture. researchgate.net The use of nutrient-impregnated supports like sugarcane bagasse or green coir powder can further enhance production. researchgate.net

For commercial purposes, developing cost-effective and scalable methods is key. While chemical synthesis routes exist, biotechnological production through fermentation is often preferred due to its potential for producing a "natural" product. researchgate.netgoogle.com However, the low yields and long incubation times of some fermentation methods can be a limitation for large-scale industrial application. google.com Therefore, ongoing research focuses on optimizing fermentation conditions, developing high-yielding strains, and implementing efficient product recovery techniques to make the bio-production of this compound more competitive. researchgate.netresearchgate.netmdpi.com

Data Tables

Table 1: Production of this compound by Different Trichoderma Species

| Trichoderma Species | Production Level | Reference |

| T. atroviride | High | researchgate.net, dntb.gov.ua, frontiersin.org |

| T. viridescens | Moderate to High | researchgate.net |

| T. hamatum | Moderate | researchgate.net |

| T. citrinoviride | Moderate | researchgate.net |

| T. guizhouense | Moderate | frontiersin.org |

| T. harzianum | Low to Moderate (strain-dependent) | researchgate.net, frontiersin.org, nih.gov |

| T. viride | Low | researchgate.net |

| T. koningii | None Detected (in some studies) | researchgate.net |

| T. virens | None Detected (in some studies) | researchgate.net |

| T. pleuroticola | Low | frontiersin.org |

Table 2: Strain-Specific Production of this compound in Trichoderma atroviride

| Strain | Production per Culture (µg) | Reference |

| AN35 | 1,426 | researchgate.net |

| AN212 | 33.4 | researchgate.net |

Chemical Synthesis of 6 Pentyl 2h Pyran 2 One and Its Structural Analogues

Development of Chemical Synthetic Routes for 6-Pentyl-2H-pyran-2-one

The pursuit of efficient chemical syntheses for this compound has been motivated by the limitations of biotechnological production and the desire to access larger quantities for research and potential application. tandfonline.comresearchgate.net While microorganisms like Trichoderma spp. produce this compound, chemical synthesis offers a scalable alternative. tandfonline.comgoogle.com

Prior to the development of modern scalable methods, several chemical routes to this compound were established. One early approach, reported in 1975, involved the cyclization of an ester derived from the acylation of methyl gluconate with hexanoyl chloride, which was then heated in the presence of stainless steel to yield the target pyrone. google.com

Other notable historical methods include:

Synthesis from Furfural : A process was described for preparing this compound starting from furfural, with a key step being the epoxidation of 2-furfuryl-pentyl-carbinol. google.com

Vinylogous Thiol Esters : A synthetic route utilizing the reaction of vinylogous thiol esters and α-oxo ketene (B1206846) dithioacetals was developed. pherobase.com

Nickel-Catalyzed Coupling : A halogen-dependent coupling reaction of alkynes with (Z)-3-halopropenoates catalyzed by nickel served as another route to the pyrone structure. pherobase.com

Stille Reaction : A one-step synthesis using the Stille reaction was developed, starting from acyl chlorides. pherobase.com

These earlier methods, while foundational, often faced challenges that prompted the search for more efficient and scalable alternatives. researchgate.net

More recent research has focused on developing efficient, high-yield synthetic routes that are suitable for industrial-scale production. google.comwipo.int A prominent strategy involves the cyclization of keto-acid precursors.

One effective, large-scale synthesis begins with readily available starting materials to produce a mixture of 5-oxo-2-decenoic acid and 5-oxo-3-decenoic acid. tandfonline.com This mixture is then heated in acetic anhydride, leading to cyclization and formation of this compound in high yield. tandfonline.comgoogle.com The process is advantageous due to the use of common reagents and its compatibility with large-scale production, allowing for the synthesis of significant quantities of the target compound. tandfonline.comresearchgate.net

A detailed representation of this synthetic approach is outlined below:

Formation of a β-keto sulfoxide (B87167) : Methyl caproate is reacted with sodium hydride and dimethyl sulfoxide (DMSO) to form a 1-phenyl-sulfinyl-2-heptanone intermediate. google.com

Generation of Keto-Acids : The intermediate is further processed to yield a mixture of 5-oxo-2-decenoic and 5-oxo-3-decenoic acids. tandfonline.com

Cyclization : The mixture of acids is heated under reflux in acetic anhydride, which promotes dehydration and cyclization to furnish the final product, this compound. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Precursors/Reagents | Key Reaction Step | Scale | Reference |

| Historical Approach | Methyl gluconate, Hexanoyl chloride | Thermal cyclization | Lab Scale | google.com |

| Historical Approach | Furfural | Epoxidation of a carbinol intermediate | Lab Scale | google.com |

| Novel Scalable Method | Methyl caproate, DMSO | Formation of β-keto sulfoxide | Industrial | google.com |

| Novel Scalable Method | 5-oxo-2-decenoic acid, Acetic anhydride | Dehydrative cyclization | Industrial | tandfonline.com |

Synthetic Strategies for Pyrone Derivatives and Analogues of this compound

The versatility of the pyrone scaffold has encouraged the development of broad synthetic strategies to generate a wide array of derivatives and analogues. researchgate.netresearchgate.net These strategies often employ modern catalytic methods to construct the core heterocyclic structure or modify existing pyrones. bohrium.comrsc.org

The synthesis of diverse pyrone structures often relies on the cyclization of carefully chosen precursors. Biomimetic strategies, for instance, frequently involve the cyclization of 1,3,5-tricarbonyl compounds. bohrium.commdpi.com Modern organic synthesis has expanded the toolbox for pyrone construction significantly:

Transition Metal Catalysis : Palladium and gold-catalyzed reactions, such as Sonogashira couplings and cycloisomerizations, provide highly efficient and selective pathways to complex pyrones. iosrjournals.org

N-Heterocyclic Carbene (NHC) Catalysis : NHC catalysis has emerged as a powerful tool for the synthesis of 2-pyrones, offering versatile and efficient routes to these valuable heterocycles. researchgate.net

Alkynyl Triazene (B1217601) Chemistry : A divergent synthesis using alkynyl triazenes allows for the selective formation of either 5- or 6-substituted 2-pyrones. The triazene group can be subsequently replaced in a one-pot process, allowing for diverse functionalization. rsc.org

Pyrone Remodeling : An innovative strategy utilizes the 1,2-ring opening of 2-pyrones to construct diverse N-fused heterocyclic scaffolds, such as pyrido[1,2-a]indoles and carbazoles, demonstrating the utility of pyrones as versatile building blocks. escholarship.org

Modifying the functional groups on the this compound scaffold is a key strategy for optimizing biological activity and developing new therapeutic or agricultural agents. researchgate.netgoogle.com By using this compound as a lead compound, researchers have designed and synthesized numerous analogues with tailored properties. google.com

Key research findings include:

Antifungal Activity : A series of 4-methyl-6-alkyl-α-pyrone derivatives were synthesized, with compounds like 4-methyl-6-pentyl-2-pyrone showing good inhibitory effects against pathogenic fungi. google.com

Antifouling Properties : To optimize antifouling activity, analogues were designed by substituting the pyrone ring with various functional groups, including benzyl (B1604629) groups, cyclopentane, and halides. These modifications aimed to enhance the inhibition of marine bacterial growth and barnacle settlement. researchgate.net

Biocontrol Agent Enhancement : New derivatives have been isolated and synthesized from Trichoderma spp., including hydroxylated versions of the pentyl side chain, such as 6-[(1′R,2′S)-dihydroxypentyl]-2H-pyran-2-one. The synthesis and characterization of these compounds provide insight into their mode of action as biocontrol agents. researchgate.net

Antiproliferative Activity : In studies on related 5,6-dihydro-6-alkyl-2-pyrones, modifications to the double bond within the pyrone skeleton were investigated. The results indicated that the unsaturated bond is a crucial functional group for the anticancer proliferation activity of these compounds. sioc-journal.cn

Table 2: Examples of Synthesized Analogues and Their Targeted Bioactivities

| Analogue Structure/Class | Modification Strategy | Targeted Bioactivity | Reference |

| 4-Methyl-6-alkyl-α-pyrones | Addition of a methyl group at C-4 and variation of the C-6 alkyl chain | Antifungal | google.com |

| Halogenated/Benzylated Pyrones | Substitution at C-3 and C-5 of the pyrone ring | Antifouling | researchgate.net |

| 6-[(1′R,2′S)-dihydroxypentyl]-2H-pyran-2-one | Hydroxylation of the pentyl side chain | Biocontrol | researchgate.net |

| 5,6-Dihydro-2H-pyran-2-one derivatives | Modification of the pyrone ring's double bond | Antiproliferative | sioc-journal.cn |

Biological Activities and Molecular Mechanisms of 6 Pentyl 2h Pyran 2 One

Antifungal and Oomyceticidal Properties of 6-Pentyl-2H-pyran-2-one

This compound (6-PP), a volatile organic compound produced by various species of the fungus Trichoderma, exhibits significant antifungal and oomyceticidal activities against a broad spectrum of plant pathogens. nih.govmdpi.com This natural compound has garnered attention as a potential biopesticide due to its efficacy in inhibiting the growth and development of detrimental fungi and oomycetes.

Direct Inhibitory Effects on Fungal and Oomycete Pathogens

6-PP exerts direct inhibitory effects on several critical life stages of fungal and oomycete pathogens, thereby impeding their ability to cause disease.

Research has demonstrated that 6-PP is an effective inhibitor of spore germination in various fungal and oomycete species. For instance, it has been shown to significantly inhibit the sporangial germination of Peronophythora litchii, the causal agent of litchi downy blight. acs.org This inhibition of the initial stage of fungal development is a crucial aspect of its disease-suppressing capabilities, as it prevents the pathogen from establishing an infection.

The compound disrupts the normal growth and development of mycelia, the vegetative part of a fungus consisting of a mass of branching, thread-like hyphae. Studies have documented the inhibitory effect of 6-PP on the mycelial growth of a range of phytopathogenic fungi. mdpi.com For example, treatment with 6-PP has been observed to significantly reduce the vegetative growth of P. litchii. mdpi.com Electron microscopy has revealed that exposure to 6-PP can cause severe cellular and intracellular damage to fungal mycelia, leading to deformities and collapse.

In addition to inhibiting germination and mycelial growth, 6-PP also suppresses the formation of sporangia and the subsequent release of zoospores in oomycetes. Research on P. litchii has shown that treatment with 6-PP leads to a significant reduction in sporangia production and compromises zoospore release. mdpi.comnih.gov This disruption of the asexual reproduction cycle is critical in controlling the spread of oomycete pathogens.

Modulation of Mycotoxin Production by Pathogens (e.g., Fusaric Acid, Deoxynivalenol)

Beyond its direct fungicidal and oomyceticidal effects, 6-PP can also modulate the production of mycotoxins by pathogenic fungi. Mycotoxins are toxic secondary metabolites that can contaminate food and feed, posing a significant threat to human and animal health.

Studies have shown that 6-PP can reduce the production of fusaric acid by Fusarium moniliforme and the mycotoxin deoxynivalenol (B1670258) by Fusarium graminearum. nih.gov In one study, while lower concentrations of 6-PP (10–20 mg/L) did not affect the growth of Fusarium oxysporum, they did significantly reduce the production of fusaric acid. nih.gov The ability of 6-PP to suppress mycotoxin synthesis is a key attribute, as it can help to mitigate the harmful effects of these toxins in agricultural products.

Molecular Mechanisms of Antifungal and Oomyceticidal Action

The antifungal and oomyceticidal properties of 6-PP are underpinned by several molecular mechanisms that disrupt essential cellular processes in the target pathogens.

One of the key mechanisms of action involves the modulation of the Target of Rapamycin (TOR) signaling pathway. In P. litchii, transcriptomic analysis revealed that 6-PP treatment led to significant up-regulation of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1. nih.govnih.gov Conversely, genes that negatively regulate the TOR pathway, such as PlSpm1 and PlrhoH12, were down-regulated. nih.govnih.gov This suggests that 6-PP-mediated activation of PlYY1 expression positively regulates TOR-related responses, which in turn significantly influences the vegetative growth and virulence of the oomycete. nih.govnih.gov

Furthermore, research on the fungus Cylindrocarpon destructans has shown that 6-PP can disturb metabolic homeostasis, particularly the metabolism of amino acids. researchgate.net Through gene coexpression network analysis, the gene ECHS1 was identified as a hub gene correlated with 6-PP stress. researchgate.net The compound was found to significantly downregulate the expression of ECHS1 at the transcriptional level and also bind to the ECHS1 protein. researchgate.net This inhibition of ECHS1 activity and expression appears to induce autophagy in the fungal cells, contributing to the antifungal effect of 6-PP. researchgate.net

The multifaceted molecular action of this compound, targeting key cellular pathways and metabolic processes, underscores its potential as a broad-spectrum agent for the control of fungal and oomycete plant pathogens.

Interaction with Specific Cellular Targets and Signaling Pathways

This compound (6-PP) has been identified as a bioactive compound that interacts with specific and highly conserved cellular signaling pathways in fungi and oomycetes, most notably the Target of Rapamycin (TOR) pathway. The TOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and environmental cues. mdpi.com Research indicates that 6-PP can modulate the activity of this pathway, leading to significant downstream effects on the organism's physiology and development.

In the phytopathogenic oomycete Peronophythora litchii, treatment with 6-PP leads to a significant upregulation in the expression of genes related to the TOR pathway. mdpi.com This suggests that 6-PP may act as a modulator of TOR signaling, influencing cellular processes that are critical for the growth and virulence of this pathogen. The interaction with the TOR pathway appears to be a key component of the antifungal mechanism of this compound, highlighting its potential as a targeted agent against fungal and oomycete pathogens.

Alteration of Gene Expression Profiles (e.g., PlYY1, PlCytochrome C)

The interaction of this compound with cellular signaling pathways is reflected in its ability to alter gene expression profiles in target organisms. A notable example is its effect on the expression of the transcription factor PlYY1 and PlCytochrome C in P. litchii. mdpi.com Transcriptomic analysis of P. litchii treated with 6-PP revealed a significant upregulation in the expression of these genes, which are associated with the TOR pathway. mdpi.com

The Yin Yang 1 (YY1) transcription factor is known to be a regulator of both gene activation and repression, and its increased expression in response to 6-PP suggests a broad impact on the transcriptional landscape of the pathogen. nih.gov Similarly, the upregulation of PlCytochrome C, a key component in cellular respiration and apoptosis, indicates that this compound may trigger profound physiological changes within the pathogen's cells. mdpi.com Furthermore, 6-PP treatment has also been observed to downregulate putative negative regulatory genes of the TOR pathway, such as PlSpm1 and PlrhoH12, further amplifying its impact on this signaling cascade. mdpi.com

Activation of the Target of Rapamycin (TOR) Pathway in Oomycetes

This compound has been shown to activate the Target of Rapamycin (TOR) pathway in oomycetes, a group of destructive plant pathogens. mdpi.com The TOR signaling pathway is a highly conserved pathway in eukaryotes that controls essential cellular processes such as growth, proliferation, and metabolism in response to nutrient availability. mdpi.com

In a study on Peronophythora litchii, the causative agent of litchi downy blight, exposure to this compound resulted in the upregulation of genes associated with the TOR pathway. mdpi.com This activation of the TOR pathway by this compound is significant as it disrupts the normal cellular processes of the oomycete, ultimately inhibiting its growth and pathogenicity. mdpi.com These findings suggest that the compound's antifungal activity against oomycetes is, at least in part, mediated through the modulation of this critical signaling pathway. The activation of the TOR pathway by this compound represents a key molecular mechanism underlying its bioactivity. mdpi.com

Induction of Autophagy in Fungi via Transcriptional Regulation (e.g., ECHS1)

In contrast to its activating effect on the TOR pathway in oomycetes, this compound has been found to induce autophagy in certain fungi through the transcriptional regulation of specific genes. Autophagy is a cellular process involving the degradation of a cell's own components and is crucial for survival under stress conditions.

In the fungus Cylindrocarpon destructans, a root rot pathogen, this compound treatment was shown to induce autophagy. nih.gov This was linked to the significant downregulation of the gene ECHS1 at the transcriptional level. nih.gov ECHS1 was identified as a hub gene correlated with the stress induced by this compound. nih.gov The downregulation of ECHS1 expression and subsequent inhibition of the ECHS1 protein activity appear to be a key mechanism by which this compound triggers an autophagic response in C. destructans. nih.gov This induction of autophagy represents a distinct molecular mechanism of action for this compound in fungi compared to its effects on oomycetes.

Interference with Fungal Cell Wall Integrity and Membrane Function

The antifungal activity of this compound is also attributed to its ability to interfere with the integrity of the fungal cell wall and the function of the plasma membrane. The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. The plasma membrane, on the other hand, controls the passage of substances into and out of the cell and is the location of many essential enzymes.

While direct studies detailing the specific interactions of this compound with fungal cell wall and membrane components are emerging, the established broad-spectrum antifungal activity of this compound suggests that disruption of these structures is a likely mechanism of action. The inhibitory mechanisms of many natural antifungal compounds involve the destruction of the cell wall and the perturbation of the plasma membrane's integrity and function. This can lead to the leakage of intracellular contents and ultimately, cell death. Given the potent antifungal effects of this compound against a range of pathogenic fungi, it is plausible that it exerts its effects through similar mechanisms of compromising cell wall and membrane integrity.

Characterization of Protein-Ligand Binding Interactions

The molecular mechanisms of this compound involve direct physical interactions with specific protein targets. Protein-ligand binding analyses have been conducted to characterize these interactions and have revealed stable affinities between this compound and several key proteins in pathogenic organisms.

In P. litchii, molecular docking studies have shown that this compound can bind to proteins involved in the TOR pathway, including PlYY1 and PlCytochrome C, as well as the putative negative regulators PlSpm1 and PlrhoH12. mdpi.com The binding affinities for these interactions have been calculated, indicating a strong and stable association between the compound and its protein targets. A lower binding energy signifies a more stable interaction. nih.gov

| Protein Target | Organism | Binding Affinity (kcal/mol) |

|---|---|---|

| PlYY1 | Peronophythora litchii | -5.43 |

| PlCytochrome C | Peronophythora litchii | -5.70 |

| PlSpm1 | Peronophythora litchii | -7.42 |

| PlrhoH12 | Peronophythora litchii | -7.00 |

These binding interactions are crucial for the biological activity of this compound, as they are the initial step in the cascade of events that lead to the modulation of cellular signaling pathways and ultimately, the inhibition of fungal growth and pathogenicity.

Enzymatic Inhibition (e.g., Fatty Acid Synthase, Cell Wall Synthesis Enzymes)

The bioactivity of this compound is also likely to involve the inhibition of key enzymes that are essential for fungal survival and growth. Enzymes such as fatty acid synthase and those involved in cell wall synthesis are attractive targets for antifungal agents because they are crucial for the pathogen and often absent or structurally different in the host.

While direct enzymatic inhibition of fatty acid synthase by this compound has not been explicitly demonstrated in the reviewed literature, the compound's ability to significantly disturb the metabolic homeostasis of fungi, particularly amino acid metabolism, suggests a potential for broader enzymatic interference. nih.gov Inhibition of fatty acid synthesis is a known mechanism of action for some antifungal and anticancer drugs, leading to reduced cell proliferation and apoptosis. researchgate.net

Plant Growth Modulation and Induction of Plant Defense Responses by this compound

This compound (6-PP), a volatile organic compound produced by various Trichoderma species, has been identified as a significant modulator of plant growth and a trigger for plant defense mechanisms. nih.govresearchgate.netresearchgate.net This compound influences plant development, particularly root system architecture, by interacting with key hormonal signaling pathways. nih.gov Furthermore, 6-PP is involved in activating the plant's innate immune system, leading to induced systemic resistance. frontiersin.orgnih.govresearchgate.net

Regulation of Root Morphogenesis and Architecture

The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients. 6-PP has been shown to be a potent regulator of root morphogenesis, primarily by inhibiting the growth of the primary root while simultaneously promoting the formation and density of lateral roots. nih.govresearchgate.net This alteration of the root architecture is a result of the compound's complex interplay with auxin and ethylene (B1197577) signaling pathways within the plant. nih.gov

The effects of 6-PP on root development are closely linked to its influence on auxin signaling. nih.govresearchgate.net Auxin is a crucial hormone that regulates numerous aspects of plant growth, including root initiation and development. Research on Arabidopsis thaliana has demonstrated that the response of roots to 6-PP involves key components of the auxin signaling cascade.

Specifically, the auxin receptors TRANSPORT INHIBITOR RESPONSE 1 (TIR1), AUXIN SIGNALING F-BOX 2 (AFB2), and AUXIN SIGNALING F-BOX 3 (AFB3) have been identified as being influential in the lateral root response to 6-PP. nih.gov Furthermore, the transcription factors AUXIN RESPONSE FACTOR 7 (ARF7) and AUXIN RESPONSE FACTOR 19 (ARF19) are also required for this response. nih.govresearchgate.net Experiments using mutant Arabidopsis seedlings have shown that plants with mutations in these genes exhibit altered responses to 6-PP treatment, highlighting the necessity of a functional auxin signaling pathway for the compound's activity. researchgate.net For instance, the tir1/afb2/afb3 triple mutant and the arf7/arf19 double mutant show resistance to the effects of 6-PP on lateral root formation. researchgate.net

| Genotype | Treatment | Primary Root Length (cm) | Lateral Root Number |

|---|---|---|---|

| Wild-type (Col-0) | Control | 4.5 | 10 |

| Wild-type (Col-0) | 150 µM 6-PP | 2.5 | 25 |

| tir1/afb2/afb3 | Control | 4.2 | 8 |

| tir1/afb2/afb3 | 150 µM 6-PP | 4.0 | 9 |

| arf7-1/arf19-1 | Control | 4.8 | 2 |

| arf7-1/arf19-1 | 150 µM 6-PP | 4.6 | 3 |

This table presents representative data on the effects of 6-PP on the primary root length and lateral root number in wild-type Arabidopsis thaliana and mutants deficient in auxin signaling components. The data illustrates that mutations in TIR1/AFB2/AFB3 and ARF7/ARF19 confer resistance to the root growth-modulating effects of 6-PP. researchgate.net

In addition to auxin, the plant hormone ethylene is also involved in mediating the plant's response to 6-PP. nih.gov The key signaling component ETHYLENE INSENSITIVE 2 (EIN2) has been shown to be essential for the primary root's perception of and response to 6-PP. nih.gov EIN2 is a central regulator of the ethylene signaling pathway. nih.govresearchgate.net In the presence of ethylene, EIN2 is activated, leading to downstream transcriptional changes. nih.gov

Studies have revealed that ein2 mutant plants are insensitive to the inhibitory effect of 6-PP on primary root growth. nih.gov This indicates that EIN2 is a critical component in the signaling cascade that allows the plant to sense and respond to this volatile compound. nih.gov Therefore, the root's response to 6-PP is not solely dependent on auxin but involves a crosstalk between the auxin and ethylene signaling pathways, with EIN2 acting as a key modulator. nih.gov

The directional transport of auxin, which is essential for establishing auxin gradients and regulating plant development, is mediated by a family of auxin efflux carriers known as PIN-FORMED (PIN) proteins. nih.govwikipedia.orgnih.gov 6-PP has been found to modulate the expression of these PIN proteins in the primary roots of Arabidopsis thaliana in a specific and dose-dependent manner. nih.govresearchgate.net

Confocal microscopy analysis of transgenic Arabidopsis lines expressing green fluorescent protein (GFP)-tagged PIN proteins has shown that exposure to 6-PP alters the abundance and localization of specific PIN proteins. nih.govresearchgate.net For example, the expression of PIN3 and PIN7 has been observed to increase in response to 6-PP treatment. nih.govresearchgate.net This modulation of PIN protein expression disrupts the normal patterns of auxin transport, contributing to the observed changes in root architecture, such as the inhibition of primary root elongation and the promotion of lateral root formation. nih.gov

| PIN Protein Reporter | Treatment | Relative Fluorescence Intensity |

|---|---|---|

| PIN1::PIN1::GFP | Control | 100 |

| PIN1::PIN1::GFP | 75 µM 6-PP | 110 |

| PIN1::PIN1::GFP | 150 µM 6-PP | 125 |

| PIN3::PIN3::GFP | Control | 100 |

| PIN3::PIN3::GFP | 75 µM 6-PP | 150 |

| PIN3::PIN3::GFP | 150 µM 6-PP | 200 |

| PIN7::PIN7::GFP | Control | 100 |

| PIN7::PIN7::GFP | 75 µM 6-PP | 140 |

| PIN7::PIN7::GFP | 150 µM 6-PP | 180 |

This table summarizes the dose-dependent effect of 6-PP on the expression of different PIN auxin-transport proteins in the primary root tips of Arabidopsis thaliana, as measured by relative fluorescence intensity. The data shows a notable increase in the expression of PIN3 and PIN7 with increasing concentrations of 6-PP. researchgate.net

A significant and well-documented effect of 6-PP on plant root architecture is the promotion of lateral root formation. nih.govresearchgate.netnih.gov While inhibiting the growth of the primary root, 6-PP simultaneously increases the number and density of lateral roots. nih.gov This shift in growth from the primary root to lateral roots can be advantageous for the plant, as it enhances the surface area available for water and nutrient absorption from the soil.

The induction of lateral root formation by 6-PP is a direct consequence of its influence on the auxin signaling pathway, as described previously. nih.govresearchgate.net By modulating auxin transport and signaling, 6-PP creates localized auxin maxima in the pericycle cells, which are the founder cells for lateral roots. nih.gov This accumulation of auxin triggers the cell division and differentiation processes that lead to the development of new lateral roots. nih.gov

Induction of Systemic Plant Defense Mechanisms

Beyond its role in modulating plant growth, 6-PP can also act as a signal that induces systemic defense mechanisms in plants. frontiersin.orgnih.govresearchgate.net Plants possess an innate immune system that can be activated in response to pathogen-associated molecular patterns (PAMPs) or beneficial microbes. plantae.org Volatile organic compounds produced by beneficial fungi like Trichoderma can prime the plant's defense system, a phenomenon known as induced systemic resistance (ISR).

Exposure to 6-PP can trigger a cascade of signaling events within the plant that leads to the activation of defense-related genes and the accumulation of defense compounds. nih.gov This prepares the plant to more effectively resist subsequent attacks from pathogens. frontiersin.org The ability of 6-PP to induce systemic resistance highlights its dual role as both a growth-promoting agent and a defense elicitor, making it a compound of significant interest in the development of sustainable agricultural practices. nih.govresearchgate.net

Activation of Hypersensitive Response (HR)

The Hypersensitive Response (HR) is a crucial plant defense mechanism characterized by rapid, localized cell death at the site of pathogen infection. wikipedia.org This programmed cell death serves to restrict the growth and spread of pathogens, particularly biotrophic pathogens that rely on living host tissue for nutrients. wikipedia.org HR is a form of innate immunity in plants and is often a precursor to a slower, systemic response known as systemic acquired resistance (SAR). wikipedia.org The mechanism can be triggered by a wide array of pathogens, including fungi, viruses, oomycetes, and bacteria. wikipedia.orgnih.gov The genetic basis for HR is often described by the gene-for-gene model, where a plant's resistance (R) gene product recognizes a corresponding avirulence (Avr) gene product from a pathogen, initiating the defense cascade. wikipedia.org

While this compound (6-PP) is known to induce other plant defense mechanisms, the current scientific literature drawn from available search results does not provide direct evidence for its role in activating the Hypersensitive Response. This remains an area that requires further specific investigation to determine if 6-PP can directly trigger this form of localized programmed cell death in plants.

Upregulation of Pathogenesis-Related (PR) Genes

The induction of systemic resistance in plants is intricately linked to the upregulation of a diverse group of defense-related genes, prominent among which are the Pathogenesis-Related (PR) genes. mdpi.com These genes encode PR proteins, which are classified into 17 distinct families and accumulate in plant tissues following pathogen attack or exposure to signaling molecules. frontiersin.org The expression of PR genes is a hallmark of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense state. mdpi.com Signaling pathways, such as those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA), are known to trigger the upregulation of different sets of PR genes. mdpi.com For instance, the SA pathway is typically associated with inducing PR1, PR2, and PR5 genes. mdpi.com

The activity of 6-PP as a signaling molecule that enhances systemic resistance suggests its involvement in the modulation of these critical defense genes. By activating plant defense mechanisms, 6-PP contributes to a state of readiness in the plant, which involves the transcriptional activation of genes responsible for producing antimicrobial compounds and defense-related proteins, including PR proteins.

Enhancement of Systemic Resistance Against Pathogens

This compound is a recognized signaling molecule that plays a significant role in activating and enhancing plant defense mechanisms, leading to systemic resistance against a variety of pathogens. nih.govfrontiersin.org This induced resistance is not a result of direct contact between the compound and the pathogen on distal parts of the plant, but rather a priming of the plant's own defense systems.

Research has demonstrated that 6-PP can induce systemic resistance in Nicotiana tabacum (tobacco) plants against the Tobacco mosaic virus. nih.govfrontiersin.org Furthermore, it has been shown to act as a signal molecule that inhibits the growth of the fungal pathogens Botrytis cinerea and Alternaria brassicicola in Arabidopsis thaliana. nih.govfrontiersin.org This broad efficacy highlights its role as an elicitor of a generalized defense response, preparing the entire plant to better withstand subsequent pathogen attacks. The mechanisms are indirect, leveraging the plant's innate immune pathways to achieve control over fungi, bacteria, viruses, and nematodes. nih.govfrontiersin.org

Stimulation of Secondary Metabolite Production in Plants (e.g., γ-aminobutyric acid, Acetylcholine)

Plants produce a vast array of secondary metabolites as part of their defense strategy against herbivores and pathogens. The targeted stimulation of these pathways can enhance a plant's defensive capacity. However, the specific role of this compound in stimulating the production of secondary metabolites such as γ-aminobutyric acid (GABA) and Acetylcholine in plants is not detailed in the available research. While GABA is known to be involved in plant responses to stress, a direct link to induction by 6-PP has not been established in the provided sources. This specific interaction remains a potential area for future research to elucidate the complete spectrum of 6-PP's influence on plant physiology and defense.

Contribution to Plant Biomass Accumulation and Crop Yield

Beyond its role in plant defense, this compound has been shown to positively influence plant growth and development. As a volatile organic compound (VOC) produced by beneficial fungi like Trichoderma species, it can act as a phytostimulant. nih.gov

Table 1: Documented Effects of this compound on Plant Growth and Yield

| Plant Species | Observed Effect | Source |

|---|---|---|

| Maize (Zea mays) | Increased biomass accumulation | researchgate.net |

| Maize (Zea mays) | Significant increase in crop yield | nih.gov |

| Grapes (Vitis vinifera) | Significant increase in crop yield | nih.gov |

| Arabidopsis thaliana | Plant growth promotion and regulation of root architecture | nih.gov |

Synergistic and Context-Dependent Biological Roles in Complex Volatile Blends

The biological activity of a volatile compound can be highly context-dependent, and its effects may be altered when present in a complex blend of other volatiles. In the case of this compound, its role as an insect attractant has been studied in combination with other compounds.

In field-trapping experiments for the New Zealand flower thrips, Thrips obscuratus, 6-PP was tested alongside two other lactones, γ-octalactone and γ-nonalactone, which also showed attractant properties. nih.govresearchgate.net However, when various combinations of these three active compounds were tested, no synergistic effects were observed. nih.govresearchgate.net No blend of the compounds captured more thrips than traps baited with this compound alone, indicating its potent, standalone activity in this specific context. nih.govresearchgate.net This demonstrates that for certain interactions, such as kairomone-based insect attraction, 6-PP can be the dominant and most effective signal without requiring synergistic enhancement from other volatiles.

Insect Attractant Activity of this compound (Kairomone Studies)

This compound is a potent kairomone, a type of semiochemical that benefits the receiver (in this case, an insect) but not the emitter (the plant). nih.govmdpi.com It has been identified as a key attractant for the New Zealand flower thrips, Thrips obscuratus, an insect that is drawn to ripening fruits. nih.govresearchgate.net

Volatiles collected from ripe peaches revealed the presence of six lactones, including 6-PP, that were absent in unripe fruit. nih.govresearchgate.net Field-trapping experiments confirmed that 6-PP was a powerful attractant for T. obscuratus. nih.gov Further studies established its superiority over another known thrips attractant, ethyl nicotinate (B505614); traps baited with 6-PP caught more thrips than those baited with the same amounts of ethyl nicotinate. nih.govresearchgate.net A dose-response experiment showed that trap catches increased with higher doses of 6-PP, with 500 mg loadings yielding the greatest catch. nih.govresearchgate.net This strong attractant property makes 6-PP a valuable tool for monitoring and potentially controlling this significant pest. nih.govscienceopen.com

Table 2: Kairomone Activity of this compound

| Insect Species | Common Name | Source of Compound | Finding | Source |

|---|---|---|---|---|

| Thrips obscuratus | New Zealand flower thrips | Ripe Peaches | Potent attractant; more effective than ethyl nicotinate and shows no synergy with other active lactones. | nih.govresearchgate.net |

Specific Attraction of Agricultural Pests (e.g., Thrips obscuratus)

This compound has been identified as a potent kairomone, a chemical substance emitted by one species that benefits another, for the New Zealand flower thrips (Thrips obscuratus), an agricultural pest of concern for various horticultural crops. researchgate.netresearchgate.net This compound is one of the volatile lactones found in ripe peaches, which are known to attract these thrips. researchgate.net In field-trapping experiments, this compound was one of three lactones isolated from ripe peach volatiles that successfully attracted Thrips obscuratus, the others being γ-octalactone and γ-nonalactone. researchgate.net Further investigation revealed that no combination of these three active compounds was more effective at attracting the thrips than this compound used alone, highlighting its significance as a specific attractant for this pest. researchgate.net

Evaluation in Field-Trapping Experiments for Pest Monitoring and Control

The efficacy of this compound as a lure has been rigorously evaluated in field-trapping experiments aimed at developing effective systems for monitoring and controlling Thrips obscuratus. researchgate.netresearchgate.net Research has demonstrated its superiority over other known attractants. For instance, in direct comparisons, traps baited with this compound captured more T. obscuratus than those baited with equal amounts of ethyl nicotinate. researchgate.net

Dose-response experiments were conducted to determine the optimal loading for traps. These studies tested loadings of 10 mg, 100 mg, and 500 mg, finding that the greatest catches were achieved at the 500 mg loading. researchgate.net The compound, dispensed from a polyethylene (B3416737) bag, proved to be the most attractive lure formulation, exhibiting a stable release rate. researchgate.net Based on these findings, the recommended method for monitoring this pest is the use of delta traps baited with this compound, placed at a height of two meters. This system significantly improves the sensitivity and accuracy of pest detection compared to previous methods. researchgate.net

| Attractant | Loading (mg) | Relative Trap Catch |

|---|---|---|

| This compound | 10 | Higher than Ethyl nicotinate |

| This compound | 500 | Highest Catch Rate |

| Ethyl nicotinate | 10 | Lower than this compound |

| Ethyl nicotinate | 500 | Lower than this compound |

| Control (Unbaited) | N/A | Effectively Zero |

Other Documented Biological Functions and Activities

Broad-Spectrum Antibiotic Properties

This compound, a secondary metabolite produced by several species of Trichoderma fungi, exhibits significant antibiotic properties, particularly against a wide array of plant pathogens. mdpi.commdpi.com It has demonstrated potent antifungal activity, effectively disrupting the growth and development of numerous phytopathogenic fungi and oomycetes. mdpi.comnih.gov Its ability to inhibit pathogens is a key component of the biocontrol capabilities of Trichoderma species. nih.gov The compound has shown moderate but effective activity against several pathogens both in vitro and in vivo. mdpi.com

Research has documented its inhibitory effects against a broad range of fungal species. mdpi.com This activity is crucial for protecting plants from various diseases, including root rot. nih.gov

| Pathogen Species | Type |

|---|---|

| Sclerotinia sclerotiorum | Fungus |

| Cronartium ribicola | Fungus |

| Fusarium oxysporum | Fungus |

| Fusarium moniliforme | Fungus |

| Verticillium dahliae | Fungus |

| Verticillium fungicola | Fungus |

| Aspergillus flavus | Fungus |

| Aspergillus niger | Fungus |

| Aspergillus glaucus | Fungus |

| Peronophythora litchii | Oomycete |

| Cylindrocarpon destructans | Fungus |

Cytotoxic Activity

While the broader chemical class of 2-pyrones has been investigated for various pharmacological activities, including anticancer effects, specific data from the provided search results on the cytotoxic activity of this compound against cancer cell lines is not extensively documented.

Neurotoxic Activity

The neurotoxic potential of this compound has not been specifically detailed in the available research. While some secondary metabolites from fungi are known to have neurotoxic properties, dedicated studies evaluating this specific activity for this compound were not identified in the provided search results.

Phytotoxic Effects at Elevated Concentrations

At certain concentrations, this compound can exert phytotoxic or growth-regulating effects on plants. nih.gov Studies on Arabidopsis thaliana have shown that the compound can regulate root architecture by inhibiting the growth of the primary root while simultaneously inducing the formation of lateral roots. nih.gov This indicates a dose-dependent effect on plant development. Furthermore, research on a group of fungal metabolites structurally related to this compound found that they exhibited a degree of phytotoxicity in various assays. This suggests that while the compound can be beneficial for plant growth at low concentrations by controlling pathogens, it may have inhibitory effects at higher concentrations. nih.gov

Antifouling Efficacy Against Marine Organisms (e.g., Barnacle Settlement, Biofilm Formation)

This compound, a naturally occurring polyketide isolated from marine-derived fungi such as Trichoderma atroviride and T. reesei, has demonstrated significant potential as an antifouling agent researchgate.netnih.gov. Research has shown its efficacy in inhibiting key processes in marine biofouling, namely the settlement of barnacle larvae and the formation of biofilms researchgate.net. Biofouling is a major issue for maritime industries, leading to increased fuel consumption and maintenance costs for submerged structures.

Studies have specifically highlighted the inhibitory effects of this compound on the settlement of cyprids of the barnacle Amphibalanus amphitrite researchgate.net. The cyprid is the final larval stage of the barnacle, during which it actively seeks a suitable surface for permanent attachment. By interfering with this crucial settlement stage, this compound can effectively prevent the colonization of surfaces by these macrofouling organisms.

In addition to its impact on barnacles, this compound also exhibits considerable activity against the formation of marine biofilms researchgate.net. Biofilms are complex communities of microorganisms, including bacteria, that adhere to surfaces and form a protective extracellular matrix. This initial microbial colonization is a critical precursor to the attachment of larger fouling organisms. The ability of this compound to inhibit the growth of marine bacteria and subsequent biofilm formation makes it a promising candidate for the development of broad-spectrum antifouling coatings researchgate.netnih.gov.

To enhance its antifouling properties, synthetic analogues of this compound have been developed and evaluated. These studies aim to optimize the molecular structure to achieve greater efficacy against a wider range of marine fouling organisms researchgate.netnih.gov. The research into both the natural compound and its synthetic derivatives underscores the potential of pyrone-type compounds in creating new, environmentally friendly antifouling solutions.

Table 1: Antifouling Activity of this compound

| Target Organism/Process | Activity | Source |

| Barnacle (Amphibalanus amphitrite) Settlement | Inhibitory | researchgate.net |

| Marine Biofilm Formation | Inhibitory | researchgate.netnih.gov |

| Marine Bacteria Growth | Inhibitory | researchgate.net |

Metabolic Roles in Organisms

This compound is a well-documented secondary metabolite, primarily produced by various species of the fungus Trichoderma. Its biosynthesis has been a subject of interest, and recent research has confirmed that it is synthesized through the polyketide pathway, with a crucial role played by the iterative type I polyketide synthase, Pks1. The gene encoding this enzyme is part of a conserved biosynthetic gene cluster in Trichoderma species known to produce this compound.

The metabolic fate of this compound has been investigated in other organisms. For instance, when introduced to cell suspension cultures of Pinus radiata (Monterey pine), the compound is metabolized via hydroxylation of its pentyl side chain. This biotransformation process suggests that plants may have mechanisms to detoxify or modify this fungal metabolite.

Within the producing organisms, such as Trichoderma species, there are also detoxification mechanisms for this compound. This is crucial for the fungus to avoid autotoxicity from this bioactive compound. The exact details of these detoxification pathways are an area of ongoing research.

Furthermore, this compound can have significant metabolic effects on other microorganisms. In the plant pathogenic oomycete Peronophythora litchii, it is suggested that this compound enhances the activity of the Target of Rapamycin (TOR) pathway, a key regulator of cell growth and metabolism, while suppressing autophagy. In another fungus, Cylindrocarpon destructans, this compound has been shown to disrupt the metabolic homeostasis, particularly affecting amino acid metabolism. It can also induce autophagy in this species by downregulating the expression and inhibiting the activity of the ECHS1 protein. These findings indicate that this compound can act as a chemical effector, modulating fundamental metabolic and cellular processes in other organisms, which likely contributes to the antagonistic and biocontrol capabilities of Trichoderma.

Table 2: Metabolic Aspects of this compound

| Process | Organism | Key Findings |

| Biosynthesis | Trichoderma spp. | Synthesized via the polyketide pathway by polyketide synthase (Pks1). |

| Metabolism/Biotransformation | Pinus radiata | Hydroxylation of the pentyl side chain. |

| Detoxification | Trichoderma spp. | Possesses mechanisms to avoid autotoxicity. |

| Metabolic Interference | Peronophythora litchii | Enhances TOR pathway activity and suppresses autophagy. |

| Metabolic Interference | Cylindrocarpon destructans | Disturbs amino acid metabolism and induces autophagy via ECHS1 inhibition. |

Advanced Research Methodologies and Analytical Techniques for 6 Pentyl 2h Pyran 2 One

Isolation, Purification, and Spectroscopic Characterization

The effective investigation of 6-Pentyl-2H-pyran-2-one begins with its successful isolation from complex biological matrices, followed by purification and detailed structural elucidation using advanced spectroscopic methods.

Solid Phase Microextraction (SPME) is a widely employed, solvent-free sample preparation technique for the extraction of volatile and semi-volatile organic compounds like this compound. nih.govmdpi.comfree.fr This method integrates sampling, extraction, and concentration into a single step. free.fr Headspace SPME (HS-SPME) is particularly useful for analyzing volatiles, where a fused silica (B1680970) fiber coated with a stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), is exposed to the headspace above a sample. nih.gov The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph for analysis. nih.gov This technique has been successfully used to extract this compound from fungal cultures for subsequent analysis. nih.govnih.gov

Key advantages of SPME include:

Simplicity of use mdpi.com

Relatively short sample processing time mdpi.com

Solvent-free nature free.fr

Fiber reusability mdpi.com

Chromatographic techniques are essential for separating this compound from other compounds extracted from a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common method for the analysis of volatile compounds like this compound. nih.govresearchgate.netphcog.com In this technique, the volatile compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. phcog.com The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. researchgate.netresearchgate.net The identification of this compound is typically confirmed by comparing its retention time and mass spectrum with that of a commercial standard and by matching the experimental fragmentation pattern with databases like the NIST library. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable tool, particularly for compounds that are not sufficiently volatile or are thermally labile. While GC-MS is more common for this compound due to its volatile nature, LC-MS can also be employed for its analysis and has been used in studies investigating bioactive metabolites from fungal extracts. nih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection and identification. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Retention Time (min) | 14.6 | nih.govresearchgate.netresearchgate.net |

| Molecular Ion [M+H]⁺ (m/z) | 167 | nih.gov |

| Major Fragment Ions (m/z) | 98, 83, 69, 55 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic compounds, including this compound. nih.govresearchgate.net ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This data allows for the precise determination of the compound's connectivity and stereochemistry. The structural identity of isolated this compound is confirmed by comparing its NMR spectral data with that of a known standard or with data reported in the literature. nih.govresearchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.18 | d | 9.5 |

| H-4 | 7.35 | dd | 9.5, 6.0 |

| H-5 | 6.12 | d | 6.0 |

| -CH₂- (α to ring) | 2.45 | t | 7.5 |

| -(CH₂)₃- | 1.2-1.7 | m | - |

| -CH₃ | 0.89 | t | 7.0 |

Note: NMR data can vary slightly depending on the solvent used.

Molecular and Genetic Approaches in this compound Research

Understanding the biosynthesis of this compound and its effects on other organisms at a molecular level requires the application of advanced genetic and genomic techniques.

RNA-Sequencing (RNA-seq) is a high-throughput sequencing technology that provides a comprehensive snapshot of the transcriptome, the complete set of RNA transcripts, in a cell or organism at a given moment. nih.govnih.gov In the context of this compound research, RNA-seq is used to:

Identify genes that are differentially expressed in response to this compound treatment. nih.govnih.gov

Elucidate the molecular pathways affected by this compound. nih.gov

Identify genes involved in the biosynthetic pathway of this compound by analyzing the transcriptomes of producing organisms. nih.gov

For instance, transcriptomic analysis of organisms treated with this compound has revealed significant changes in the expression of genes related to cell wall integrity, oxidative stress, and secondary metabolite biosynthesis. nih.govnih.gov

To validate the function of genes identified through transcriptomic analysis, researchers employ powerful gene-editing tools.

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary gene-editing technology that allows for precise and targeted modification of DNA sequences. mdpi.comnih.goviosrphr.org This system can be used to create targeted gene knockouts, insertions, or other modifications to study the function of specific genes. mdpi.comiosrphr.org

Homologous Recombination is another technique used for gene deletion. It involves introducing a DNA construct with sequences homologous to the target gene, which then replaces the endogenous gene through the cell's natural DNA repair mechanisms. mdpi.com

In research related to this compound, these functional genetic tools are invaluable for:

Confirming the role of specific genes in the biosynthesis of the compound by creating deletion mutants and observing the resulting phenotype (e.g., loss of production). nih.gov

Investigating the molecular targets of this compound by knocking out genes in a target organism and assessing its sensitivity to the compound. mdpi.com

For example, the deletion of a polyketide synthase gene, identified through genomic analysis, in Trichoderma atroviride resulted in the complete loss of this compound production, confirming its essential role in the biosynthetic pathway. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Pathogen Detection and Gene Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful molecular biology technique used for the sensitive and specific detection and quantification of nucleic acids. nih.govresearchgate.net In the context of this compound (6-PP) research, qPCR is instrumental in elucidating the compound's mechanisms of action by analyzing changes in gene expression in both plants and pathogenic microorganisms. nih.govthermofisher.com This technique allows researchers to measure the relative levels of messenger RNA (mRNA) transcripts, providing insights into which cellular pathways are activated or suppressed in response to 6-PP treatment. nih.gov

The reliability of qPCR assays is paramount and depends on proper experimental design, including the selection of stable reference genes for normalization, and adherence to guidelines such as the Minimal Information for the Publication of Quantitative Real-Time PCR Experiments (MIQE). researchgate.net

Research has employed qPCR to reveal the molecular underpinnings of 6-PP's antifungal and plant-defensive activities. For instance, studies on the phytopathogenic oomycete Peronophythora litchii showed that 6-PP treatment led to a significant up-regulation of genes related to the Target of Rapamycin (TOR) pathway, a key regulator of cellular growth and metabolism. mdpi.comnih.gov Specifically, the expression of PlCytochrome C and the transcription factor PlYY1 increased, while negative regulatory genes like PlSpm1 and PlrhoH12 were down-regulated. mdpi.comnih.gov In another study, transcriptome and metabolome analysis combined with qPCR revealed that 6-PP significantly down-regulated the expression of the ECHS1 gene in Cylindrocarpon destructans, a fungus causing root rot. nih.gov Similarly, in Fusarium oxysporum, 6-PP treatment resulted in the down-regulation of genes such as VelA, velB, and LaeA, which are involved in fungal development and mycotoxin production. mdpi.com

In plants, qPCR has been used to demonstrate that 6-PP can induce defense responses. In tomato plants, 6-PP activated Pathogenesis-Related (PR) genes, which are crucial components of the plant's induced systemic resistance. mdpi.com Furthermore, in Arabidopsis thaliana, 6-PP was found to modulate the expression of PIN auxin-transport proteins, affecting root morphogenesis. nih.gov

Table 1: Examples of Gene Expression Modulation by this compound Detected via qPCR

| Organism | Gene(s) Affected | Effect of 6-PP | Biological Context |

|---|---|---|---|

| Peronophythora litchii | PlCytochrome C, PlYY1 | Up-regulated | TOR Pathway Activation mdpi.comnih.gov |

| Peronophythora litchii | PlSpm1, PlrhoH12 | Down-regulated | TOR Pathway Negative Regulation mdpi.comnih.gov |

| Cylindrocarpon destructans | ECHS1 | Down-regulated | Disturbance of Metabolic Homeostasis nih.gov |

| Fusarium oxysporum | VelA, velB, LaeA | Down-regulated | Reduction of Mycelial Growth mdpi.com |

| Solanum lycopersicum (Tomato) | Pathogenesis-Related (PR) genes | Up-regulated | Induced Systemic Resistance mdpi.com |

| Arabidopsis thaliana | PIN auxin-transport proteins | Modulated | Regulation of Root Architecture nih.gov |

Biochemical and Biophysical Characterization Techniques

In Silico Molecular Docking Studies for Protein-Ligand Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-PP) when bound to a second molecule (a receptor or protein) to form a stable complex. microbiologyjournal.org This method is crucial for identifying potential molecular targets of a bioactive compound and understanding the structural basis of its activity. nih.govnih.gov The process involves modeling the three-dimensional structures of both the ligand and the target protein and then using scoring functions to estimate the binding affinity, often expressed as free energy of binding (kcal/mol). scispace.com